molecular formula C14H30ClNO2 B1426178 Ethyl 12-aminododecanoate hydrochloride CAS No. 84636-23-7

Ethyl 12-aminododecanoate hydrochloride

Cat. No. B1426178
Key on ui cas rn: 84636-23-7
M. Wt: 279.84 g/mol
InChI Key: WGWXXBXSBBORLR-UHFFFAOYSA-N
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Patent
US08697873B2

Procedure details

Ethanol (150 mL) was cooled to 0° C., and thionyl chloride (16.57 mL, 139.3 mmol) was added over a period of ten minutes. The reaction was stirred for ten minutes at 0° C., and 12-aminododecanoic acid (25.0 g, 116 mol) was then added. The reaction was allowed to warm to ambient temperature, stirred at a slightly elevated temperature for one hour, and stirred at ambient temperature for two hours. The Ethanol was removed under reduced pressure, and the solid residue was recrystallized from ethyl acetate. The crystals were isolated by filtration, washed with diethyl ether, and dried under vacuum to provide 37.4 g of ethyl 12-aminododecanoate hydrochloride as a white solid.
Quantity
16.57 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].[CH2:20](O)[CH3:21]>>[ClH:3].[NH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
16.57 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
NCCCCCCCCCCCC(=O)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for ten minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred at a slightly elevated temperature for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The Ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid residue was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crystals were isolated by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCCCCCCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 37.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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